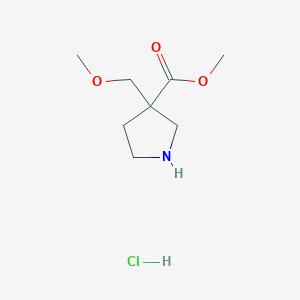

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2378502-26-0 . It has a molecular weight of 209.67 . The IUPAC name for this compound is methyl 3-(methoxymethyl)-3-pyrrolidinecarboxylate .

Physical And Chemical Properties Analysis

“Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride” is an oil at room temperature . The compound has a molecular weight of 209.67 .Scientific Research Applications

Novel Molecule Synthesis for Anti-inflammatory Agents

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate hydrochloride has been utilized in the synthesis of novel molecules targeting potential anti-inflammatory agents. A specific example is the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which was inspired by the anti-inflammatory activity of structurally related molecules, indicating the compound's significance in the development of new pharmacologically active substances (Moloney, 2001).

Asymmetric Acylation and Stereoselective Reduction

The compound has been noted for its role as a chiral auxiliary in asymmetric acylation of carboxamide enolates and the subsequent stereoselective reduction of 2-alkyl-3-oxo amides. This showcases its utility in inducing stereoselectivity in synthesis processes, providing an alternative to asymmetric aldol reactions, and implying its importance in the synthesis of complex molecules (Ito et al., 1984).

Antibacterial Activity

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate hydrochloride derivatives have been synthesized and tested for their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. The study highlighted the effect of substituents on the pyrrolidine ring on antibacterial activity, demonstrating the compound's potential in the development of new antibacterial agents (Kim et al., 2006).

Role in Highly Functionalized Isoxazoles Synthesis

The compound served as a convenient scaffold for the synthesis of other new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This indicates its importance in the creation of complex molecular structures used in various fields of chemical research (Ruano et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-6-8(7(10)12-2)3-4-9-5-8;/h9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDDEUFHQUAGFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNC1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405561.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2405564.png)

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)